Methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
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Overview
Description
Methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, yielding 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance selectivity, product yield, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiazolidine ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its neuroprotective and antioxidant activities.
Mechanism of Action
The mechanism of action of Methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can act as an inhibitor of enzymes such as metalloproteinases and phospholipases, which are involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds share a similar thiazolidine ring structure but differ in the substituents attached to the ring.
2-Ylidene-2,3-dihydro-1,3-thiazoles: These compounds have a similar core structure but differ in the degree of hydrogenation and the presence of additional functional groups.
Uniqueness
Methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its diverse biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H6NO3S- |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)propanoate |
InChI |
InChI=1S/C6H7NO3S/c1-3(6(9)10)5-7-4(8)2-11-5/h2H2,1H3,(H,7,8)(H,9,10)/p-1/b5-3- |
InChI Key |
OZRYBTFHGLOYSJ-HYXAFXHYSA-M |
Isomeric SMILES |
C/C(=C/1\NC(=O)CS1)/C(=O)[O-] |
Canonical SMILES |
CC(=C1NC(=O)CS1)C(=O)[O-] |
Origin of Product |
United States |
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